PD-1-IN-17

Vue d'ensemble

Description

PD-1-IN-17 (CAS: 1673560-66-1) is a small-molecule inhibitor of the programmed cell death-1 (PD-1) immune checkpoint receptor. It was first described in the patent WO2015033301A1 (Compound 12) and demonstrates potent immunosuppressive activity by blocking the PD-1/PD-L1 interaction .

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La synthèse de PD-1-IN-17 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation de la structure de base, suivie de modifications de groupes fonctionnels pour atteindre l'activité souhaitée. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de conditions de température et de pression spécifiques pour optimiser le rendement et la pureté du produit final .

Méthodes de production industrielle: La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour la rentabilité, la capacité d'adaptation et la conformité aux normes réglementaires. Cela implique l'utilisation de réacteurs à grande échelle, de systèmes à écoulement continu et de techniques de purification avancées pour assurer une production de haute qualité .

Analyse Des Réactions Chimiques

Types de réactions: PD-1-IN-17 subit diverses réactions chimiques, notamment :

Oxydation: Implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent en utilisant des agents oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction: Implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement en utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrure d'aluminium et de lithium.

Réactifs et conditions courants :

Oxydation: Peroxyde d'hydrogène, permanganate de potassium et autres agents oxydants.

Réduction: Borohydrure de sodium, hydrure d'aluminium et de lithium et autres agents réducteurs.

Substitution: Nucléophiles comme les halogénures, les amines et les électrophiles comme les halogénures d'alkyle.

Produits principaux: Les principaux produits formés à partir de ces réactions dépendent des groupes fonctionnels spécifiques impliqués et des conditions de réaction. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés .

Applications de la recherche scientifique

Chimie: this compound est utilisé comme composé outil en recherche chimique pour étudier l'interaction PD-1/PD-L1 et son inhibition. Il aide à comprendre la relation structure-activité et à optimiser la conception d'inhibiteurs plus puissants .

Biologie: En recherche biologique, this compound est utilisé pour étudier le rôle de PD-1 dans la régulation immunitaire et son impact sur divers processus biologiques. Il est également utilisé dans des essais cellulaires pour étudier ses effets sur la prolifération et l'activation des cellules immunitaires .

Médecine: this compound a un potentiel important en immunothérapie contre le cancer. En inhibant l'interaction PD-1/PD-L1, il peut améliorer la réponse immunitaire contre les cellules cancéreuses, conduisant à des résultats thérapeutiques améliorés. Il est évalué dans des études précliniques et cliniques pour son efficacité et sa sécurité dans le traitement de divers cancers .

Industrie: Dans l'industrie pharmaceutique, this compound est utilisé dans le développement de nouvelles immunothérapies contre le cancer. Il sert de composé de tête pour la conception et la synthèse d'inhibiteurs de PD-1 plus efficaces .

Mécanisme d'action

This compound exerce ses effets en se liant à la protéine PD-1 à la surface des cellules immunitaires, empêchant son interaction avec PD-L1 sur les cellules tumorales. Ce blocage libère le signal inhibiteur sur les cellules immunitaires, leur permettant de proliférer et d'attaquer les cellules cancéreuses plus efficacement. Les cibles moléculaires impliquées comprennent la protéine PD-1 et ses voies de signalisation en aval, qui sont cruciales pour la régulation immunitaire .

Applications De Recherche Scientifique

Applications in Cancer Therapy

The therapeutic implications of PD-1-IN-17 are particularly significant in oncology:

Combination Therapies

- MEK Inhibitors : The combination of MEK inhibitors with anti-PD-L1 therapies has demonstrated increased Th17 cell infiltration in tumors, which correlates with resistance to treatment. This highlights the potential for using this compound alongside other agents to overcome resistance mechanisms .

- Autoimmune Responses : In models of experimental autoimmune encephalomyelitis (EAE), this compound has been shown to regulate pathogenic IL-17-secreting γδ T cells, suggesting its utility in treating autoimmune diseases as well .

Biomarker Development

- Biomarker assays have been developed to assess the effects of PD-1 blockade on immune responses in patients with advanced cancers. These assays can help predict patient outcomes and tailor therapies accordingly .

Case Study 1: Radiation-Induced Lung Injury

A study involving murine models demonstrated that concurrent administration of anti-PD-1 antibodies led to exacerbated pulmonary inflammation due to increased IL-17A production from γδ T cells. This finding supports the hypothesis that this compound could be beneficial in enhancing immune responses during cancer treatments involving radiation .

Case Study 2: Advanced Melanoma

In patients with metastatic melanoma treated with anti-PD-1 therapies, shifts towards pro-inflammatory Th1/Th17 responses were observed. The presence of IL-17A was associated with improved survival rates, indicating that compounds like this compound could enhance therapeutic efficacy by promoting these pathways .

Data Tables

Mécanisme D'action

PD-1-IN-17 exerts its effects by binding to the PD-1 protein on the surface of immune cells, preventing its interaction with PD-L1 on tumor cells. This blockade releases the inhibitory signal on immune cells, allowing them to proliferate and attack cancer cells more effectively. The molecular targets involved include the PD-1 protein and its downstream signaling pathways, which are crucial for immune regulation .

Comparaison Avec Des Composés Similaires

Key Characteristics:

- Molecular Formula : C₁₃H₂₂N₆O₇ (free base) .

- Bioactivity: Inhibits 92% of splenocyte proliferation at 100 nM in vitro, indicating strong PD-1 pathway blockade .

- Purity : >98% (HPLC), with trifluoroacetate (TFA) salt forms available for enhanced solubility .

- Applications : Studied in combination with focused ultrasound for enhanced tumor perfusion in rat models .

Structural and Mechanistic Comparison

PD-1-IN-17 belongs to a class of small-molecule PD-1 inhibitors, distinct from monoclonal antibodies (mAbs) like Nivolumab and Pembrolizumab. Below is a comparative analysis:

Table 1: Structural and Mechanistic Profiles

Key Insights :

- Small Molecules vs. mAbs: this compound and its TFA salt (CA-170) offer advantages in oral bioavailability and tissue penetration compared to mAbs, which require intravenous administration . However, mAbs like Nivolumab have longer half-lives and established clinical efficacy .

- Target Specificity : While this compound and Nivolumab both target PD-1, Onvatilimab acts on VISTA, a distinct checkpoint protein involved in T-cell suppression .

Efficacy and Bioactivity

Table 2: In Vitro and Preclinical Efficacy

Key Insights :

- This compound’s 92% inhibition at 100 nM highlights its potency in vitro, but its efficacy in vivo remains under investigation .

- Nivolumab and Pembrolizumab have demonstrated clinical success, with response rates of 20–40% in advanced cancers, underscoring the translational gap between small molecules and biologics .

Table 3: Clinical Status and Therapeutic Use

Key Insights :

- Focused ultrasound combination studies with this compound suggest a novel approach to enhance drug delivery in brain tumors .

Advantages and Limitations

- Limitations: Unclear pharmacokinetics, lack of clinical safety data, and unproven efficacy in humans .

- Nivolumab/Pembrolizumab :

- Advantages: Proven survival benefits, robust clinical data.

- Limitations: High cost, immune-related adverse events (e.g., colitis, pneumonitis) .

Activité Biologique

Introduction

PD-1-IN-17 is a novel compound that has garnered attention due to its potential role in modulating the immune response through the PD-1/PD-L1 signaling pathway. This pathway is crucial for maintaining immune tolerance and preventing autoimmunity; however, it is also exploited by tumors to evade immune detection. Understanding the biological activity of this compound can provide insights into its therapeutic potential, particularly in oncology.

Mechanism of Action

PD-1 (Programmed Cell Death Protein 1) is an immune checkpoint receptor expressed on T cells, which, when engaged by its ligands PD-L1 or PD-L2, inhibits T cell activation and promotes immune tolerance. This compound functions as an inhibitor of this interaction, thereby enhancing T cell responses against tumors.

Table 1: Comparison of this compound with Other PD-1 Inhibitors

| Compound | Mechanism of Action | Clinical Status | Key Findings |

|---|---|---|---|

| This compound | PD-1 blockade | Preclinical | Enhanced T cell activation in tumor models |

| Nivolumab | PD-1 blockade | Approved | Significant responses in melanoma and lung cancer |

| Pembrolizumab | PD-1 blockade | Approved | Improved survival in various cancers |

Biological Activity

The biological activity of this compound has been evaluated in several preclinical studies. It has been shown to:

- Enhance T Cell Proliferation : In vitro studies demonstrated that treatment with this compound resulted in increased proliferation of CD8+ T cells upon antigen stimulation.

- Increase Cytokine Production : this compound treatment led to higher levels of pro-inflammatory cytokines such as IFN-gamma and TNF-alpha, indicating a more robust immune response.

- Tumor Growth Inhibition : In vivo models using murine tumor systems showed that administration of this compound significantly reduced tumor growth compared to control groups.

Case Study Analysis

A notable case study involved a murine model of melanoma treated with this compound. The results indicated:

- Tumor Volume Reduction : Mice treated with this compound exhibited a 60% reduction in tumor volume compared to untreated controls after three weeks.

- Immune Cell Profiling : Flow cytometry analysis revealed an increase in the proportion of activated CD8+ T cells within the tumor microenvironment post-treatment.

Table 2: Summary of Preclinical Findings

| Study Type | Outcome Measure | Result |

|---|---|---|

| In vitro | T Cell Proliferation | Increased by 40% |

| In vivo | Tumor Volume Reduction | 60% reduction |

| Cytokine Assay | IFN-gamma Production | Increased by 50% |

Clinical Implications

The promising preclinical data suggest that this compound could be a valuable addition to the therapeutic arsenal against cancers that exploit the PD-1/PD-L1 pathway. Ongoing clinical trials will be essential to evaluate its safety and efficacy in human subjects.

Future Directions

Further research is needed to:

- Investigate Combination Therapies : Combining this compound with other immunotherapies or targeted therapies may enhance overall treatment efficacy.

- Explore Biomarker Development : Identifying predictive biomarkers for response to this compound could optimize patient selection for therapy.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to validate PD-1-IN-17’s inhibitory activity against PD-1/PD-L1 signaling in vitro?

- Methodological Answer : Use competitive binding assays with recombinant PD-1/PD-L1 proteins and surface plasmon resonance (SPR) to quantify binding affinity. Validate using flow cytometry to measure T-cell activation markers (e.g., CD69, IFN-γ) in co-culture systems with PD-L1-expressing cancer cells . ELISA-based assays (as described in SARS-CoV-2 antibody studies) can also be adapted to measure PD-1/PD-L1 blockade efficiency .

Q. How should researchers design dose-response studies for this compound to assess its therapeutic window?

- Methodological Answer : Perform in vitro cytotoxicity assays (e.g., MTT or Annexin V staining) across a concentration range (e.g., 1–100 μM) to determine IC₅₀ values. Pair this with functional assays (e.g., T-cell proliferation or cytokine release) to identify the optimal concentration balancing efficacy and safety. Use nonlinear regression models to analyze dose-response curves .

Q. What criteria should guide the selection of preclinical animal models for this compound studies?

- Methodological Answer : Choose immunocompetent models (e.g., C57BL/6 mice with MC38 tumors) to evaluate immune-mediated antitumor effects. Ensure models express PD-L1 in target tissues. Include control groups treated with established PD-1 inhibitors (e.g., pembrolizumab) for comparative efficacy analysis .

Q. How can researchers address solubility challenges of this compound in in vitro assays?

- Methodological Answer : Pre-dissolve this compound in DMSO at 125 mg/mL (333.91 mM) and dilute in culture media to ≤0.1% DMSO. For aqueous solutions, use PBS or saline with sonication to achieve homogeneous dispersion. Validate solubility via dynamic light scattering (DLS) .

Advanced Research Questions

Q. How to resolve contradictions in this compound efficacy data across different cancer cell lines?

- Methodological Answer : Conduct transcriptomic profiling (e.g., RNA-seq) of resistant vs. sensitive cell lines to identify PD-L1-independent resistance mechanisms (e.g., upregulated alternative immune checkpoints like TIM-3 or LAG-3). Validate findings using CRISPR knockouts or pharmacological inhibitors .

Q. What strategies optimize this compound’s pharmacokinetic (PK) profile for in vivo studies?

- Methodological Answer : Use PEGylation or nanoparticle encapsulation to enhance plasma half-life. Monitor PK parameters (Cₘₐₓ, t₁/₂, AUC) via LC-MS/MS in serum samples collected at timed intervals. Compare bioavailability with oral vs. intraperitoneal administration .

Q. How to assess this compound’s impact on immune cell subsets in the tumor microenvironment?

- Methodological Answer : Perform high-dimensional flow cytometry (e.g., 18-parameter panels) or single-cell RNA-seq on dissociated tumors. Focus on CD8⁺ T-cell exhaustion markers (PD-1, TIM-3), regulatory T cells (FoxP3⁺), and myeloid-derived suppressor cells (CD11b⁺Gr-1⁺). Use computational tools like t-SNE for data visualization .

Q. What statistical approaches are suitable for analyzing synergistic effects of this compound with other immunotherapies?

- Methodological Answer : Apply the Chou-Talalay combination index (CI) method to quantify synergy in vitro. For in vivo studies, use Kaplan-Meier survival analysis with log-rank tests and Cox proportional hazards models to evaluate combination therapy efficacy vs. monotherapies .

Methodological and Data Analysis Questions

Q. How to validate this compound’s target specificity and off-target effects?

- Methodological Answer : Perform kinome-wide profiling (e.g., KinomeScan) to assess off-target kinase inhibition. Use PD-1 knockout cell lines or competitive binding assays with excess PD-L1 to confirm on-target activity .

Q. What protocols ensure reproducibility in this compound’s in vivo antitumor efficacy studies?

- Methodological Answer : Standardize tumor inoculation size (e.g., 50–100 mm³), randomize animals into treatment groups, and blind researchers to group assignments. Report all experimental variables (e.g., housing conditions, diet) following ARRIVE guidelines .

Q. How to interpret discordant results between this compound’s in vitro potency and in vivo efficacy?

- Methodological Answer : Investigate tumor microenvironment factors (e.g., hypoxia, stromal cell interactions) using 3D spheroid models or ex vivo tumor slices. Correlate drug penetration data (via mass spectrometry imaging) with regional immune activation .

Q. Ethical and Reporting Standards

Q. What ethical considerations are critical when publishing this compound research?

- Methodological Answer : Disclose all conflicts of interest, especially if collaborating with commercial entities. Adhere to MIAME (Microarray) or ARRIVE (Animal Research) guidelines for data reporting. Include raw data (e.g., flow cytometry FCS files) as supplementary material .

Q. How to structure a research article on this compound for high-impact journals?

- Methodological Answer : Follow IMRaD (Introduction, Methods, Results, Discussion) format. In the abstract, emphasize this compound’s novelty (e.g., "first small-molecule PD-1 inhibitor with oral bioavailability"). Use subheadings in Methods (e.g., "Synthesis and Characterization," "In Vivo Efficacy Models") for clarity .

Propriétés

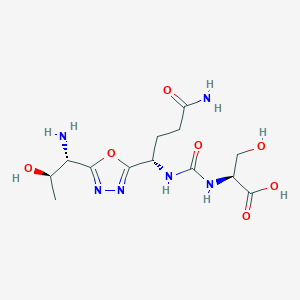

IUPAC Name |

(2S)-2-[[(1S)-4-amino-1-[5-[(1S,2R)-1-amino-2-hydroxypropyl]-1,3,4-oxadiazol-2-yl]-4-oxobutyl]carbamoylamino]-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N6O7/c1-5(21)9(15)11-19-18-10(26-11)6(2-3-8(14)22)16-13(25)17-7(4-20)12(23)24/h5-7,9,20-21H,2-4,15H2,1H3,(H2,14,22)(H,23,24)(H2,16,17,25)/t5-,6+,7+,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRNQPYBWRIETFQ-XKBZYTNZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=NN=C(O1)C(CCC(=O)N)NC(=O)NC(CO)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C1=NN=C(O1)[C@H](CCC(=O)N)NC(=O)N[C@@H](CO)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.